3,6-Dioxa-1-azabicyclo[5.2.0]nonane

Medicinal Chemistry Physicochemical Property Prediction Computational Drug Design

3,6-Dioxa-1-azabicyclo[5.2.0]nonane (CAS 197978-00-0) is a saturated, bicyclic heterocyclic scaffold containing one nitrogen and two oxygen atoms within a [5.2.0] ring system. Its molecular formula is C6H11NO2, with a molecular weight of 129.16 g/mol.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 197978-00-0
Cat. No. B600075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dioxa-1-azabicyclo[5.2.0]nonane
CAS197978-00-0
Synonyms3,6-Dioxa-1-azabicyclo[5.2.0]nonane(9CI)
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESC1CN2C1OCCOC2
InChIInChI=1S/C6H11NO2/c1-2-7-5-8-3-4-9-6(1)7/h6H,1-5H2
InChIKeyJITGAWYCAXNYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,6-Dioxa-1-azabicyclo[5.2.0]nonane (CAS 197978-00-0) Technical Baseline and Core Properties


3,6-Dioxa-1-azabicyclo[5.2.0]nonane (CAS 197978-00-0) is a saturated, bicyclic heterocyclic scaffold containing one nitrogen and two oxygen atoms within a [5.2.0] ring system. Its molecular formula is C6H11NO2, with a molecular weight of 129.16 g/mol . This compound is primarily utilized as a research chemical and a specialized synthetic intermediate, particularly within medicinal chemistry for the construction of conformationally constrained molecules or as a core motif in the development of novel antibiotic agents [1]. Its bicyclic framework imposes significant conformational rigidity, a feature that differentiates it from simpler, more flexible azacyclic and oxacyclic analogs.

Technical Justification: Why Generic Bicyclic Scaffolds Cannot Substitute for 3,6-Dioxa-1-azabicyclo[5.2.0]nonane in Rigid Design


Direct substitution of 3,6-Dioxa-1-azabicyclo[5.2.0]nonane with other in-class compounds, such as 3-oxa-7-azabicyclo[3.3.1]nonane or 3,7-dioxa-1-azabicyclo[3.3.0]octane, is scientifically invalid due to fundamental differences in ring size, heteroatom placement, and resulting molecular geometry. The [5.2.0] fused system of the target compound creates a specific, rigid three-dimensional shape and a unique spatial orientation for its nitrogen and oxygen atoms, which directly influences molecular recognition at biological targets (e.g., enzymes, receptors) . Analogs with different ring sizes (e.g., [3.3.1] or [3.3.0]) or heteroatom patterns possess distinct spatial and electronic properties, leading to significant variations in binding affinity, selectivity, and pharmacokinetic behavior [1]. The following evidence details specific, quantifiable dimensions of this differentiation.

Quantitative Differentiation Evidence for 3,6-Dioxa-1-azabicyclo[5.2.0]nonane vs. Closest Analogs


Comparative Predicted Physicochemical Properties for Drug Design

In comparison to the common building block 3-oxa-7-azabicyclo[3.3.1]nonane, 3,6-Dioxa-1-azabicyclo[5.2.0]nonane exhibits distinct predicted physicochemical properties that are critical for drug design. The target compound's unique [5.2.0] ring system, which incorporates an additional oxygen atom, results in a lower calculated molecular weight (129.16 g/mol) and a higher calculated topological polar surface area (tPSA) compared to the [3.3.1] analog [1]. This is a class-level inference based on fundamental structure-property relationships, as direct comparative experimental data is unavailable in the open literature. These differences can significantly impact key drug-like parameters such as solubility, membrane permeability, and metabolic stability .

Medicinal Chemistry Physicochemical Property Prediction Computational Drug Design

Comparative In Vitro Biological Activity Profile

The biological activity profile of 3,6-Dioxa-1-azabicyclo[5.2.0]nonane shows a pattern of weak, non-specific activity that contrasts with more potent analogs. In a direct head-to-head comparison from the same data source (ChEMBL), the target compound demonstrates weak inhibition of platelet 12-lipoxygenase (activity reported as ≤30 µM) [1]. This stands in stark contrast to a closely related β-lactam derivative, 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane, which exhibits potent and specific antibacterial activity [2]. This cross-study comparable data highlights how minor structural modifications within the [5.2.0] scaffold can lead to significant changes in biological function.

Pharmacology Enzymology Cytotoxicity

Distinct Synthetic Accessibility and Transformability

The synthetic route to 3,6-Dioxa-1-azabicyclo[5.2.0]nonane is fundamentally distinct from that of other azabicyclic systems. While this specific compound's synthesis is not detailed in the open literature, its core structure is related to the β-lactam 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane, which is accessed via a free-radical annelation strategy using tributyltin hydride and AIBN to form the [5.2.0] bicyclic framework [1]. This is in contrast to the synthesis of 3,7-dioxa-1-azabicyclo[3.3.0]octane systems, which are typically constructed via double cyclocondensation reactions [2]. This difference in synthetic methodology is a class-level inference, as it applies to the broader family of [5.2.0] vs. [3.3.0] fused systems.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Defined Research Applications for 3,6-Dioxa-1-azabicyclo[5.2.0]nonane Based on Quantitative Differentiation


Scaffold for Developing Conformationally Constrained Antibacterial β-Lactam Mimics

Based on the structural relationship to the potent antibacterial 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane scaffold [1], 3,6-Dioxa-1-azabicyclo[5.2.0]nonane can serve as a key intermediate for the design and synthesis of novel β-lactamase inhibitors or non-β-lactam antibacterial agents. Its rigid [5.2.0] core is well-suited for mimicking the transition state of bacterial cell wall biosynthesis enzymes, a proven mechanism for overcoming resistance . Researchers should prioritize this scaffold when exploring chemical space adjacent to known β-lactam antibiotics but seeking improved stability or novel resistance profiles.

Precursor for Synthesis of Unique Fused Heterocyclic Systems via Radical Cyclization

The free-radical annelation methodology used to construct the [5.2.0] fused system of related compounds [1] is a powerful but underutilized approach. 3,6-Dioxa-1-azabicyclo[5.2.0]nonane and its derivatives are ideal starting materials for further radical-mediated functionalization. This route can be exploited to generate complex polycyclic structures with high stereocontrol, offering a distinct synthetic advantage over more traditional polar cyclization methods that often require harsh conditions or lack selectivity. This application is particularly relevant for academic and industrial groups focused on developing novel synthetic methodologies and accessing uncharted regions of chemical space [2].

Reference Compound for Studying Structure-Activity Relationships (SAR) of Lipoxygenase Inhibitors

The documented, albeit weak, inhibitory activity against platelet 12-lipoxygenase (≤30 µM) [3] provides a specific, measurable starting point for medicinal chemistry optimization. This compound can be used as a reference or negative control in assays aimed at discovering more potent and selective lipoxygenase inhibitors, which are targets for inflammatory and cardiovascular diseases. Its lack of potent activity makes it a clean baseline for assessing the impact of structural modifications on target engagement, a key advantage in rigorous SAR studies.

Building Block for CNS-Penetrant Probe Molecules

The relatively low molecular weight (129.16 g/mol) and estimated topological polar surface area (tPSA ~21.6 Ų) of 3,6-Dioxa-1-azabicyclo[5.2.0]nonane position it within favorable physicochemical space for designing CNS-active compounds (often requiring tPSA < 60-70 Ų for passive diffusion). Unlike larger or more polar bicyclic scaffolds, this core can be used as a rigid, three-dimensional fragment to construct probe molecules aimed at targets within the central nervous system, offering a strategic advantage in fragment-based drug discovery for neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dioxa-1-azabicyclo[5.2.0]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.